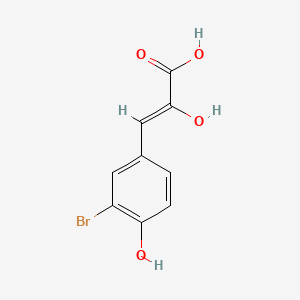

3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid

Description

3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid is a brominated phenolic derivative featuring a propenoic acid backbone substituted with hydroxyl and bromine groups. The bromine and hydroxyl substituents are critical for biological interactions, particularly in modulating enzyme inhibition and receptor binding, as seen in related tyrosine derivatives .

Properties

Molecular Formula |

C9H7BrO4 |

|---|---|

Molecular Weight |

259.05 g/mol |

IUPAC Name |

(Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyprop-2-enoic acid |

InChI |

InChI=1S/C9H7BrO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-4,11-12H,(H,13,14)/b8-4- |

InChI Key |

XZJAVJVQVHQXLU-YWEYNIOJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(/C(=O)O)\O)Br)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C(=O)O)O)Br)O |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 4-Hydroxycinnamic Acid

A classical approach to synthesize this compound is the selective bromination of 4-hydroxycinnamic acid. This method involves:

- Starting material: 4-hydroxycinnamic acid or its derivatives.

- Brominating agent: Molecular bromine (Br2) in a suitable solvent such as chloroform.

- Conditions: Room temperature, often with controlled addition of bromine to avoid polybromination.

- Outcome: Monobromination at the 3-position of the phenyl ring due to the directing effect of the hydroxyl group at position 4.

This method yields the target compound with moderate to good purity and yield.

Regioselective Synthesis via Epoxide Ring Opening and Subsequent Functionalization

A more sophisticated and enantioselective synthetic route involves:

- Starting from epoxide intermediates such as (S)-2, which undergo regioselective ring opening using nucleophiles.

- Functionalization steps include selective O-alkylation or O-aralkylation of L-tyrosine derivatives.

- Diazotization and dialkylation steps to introduce the bromine substituent and hydroxy groups.

- Use of bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, or sodium bicarbonate.

- Debenzylation using catalysts like Pd/C or Pd(OH)2.

- Oxidation with chromium trioxide/H2SO4 or sodium chlorite/TEMPO/bleach systems.

This multi-step process achieves high enantiopurity (97-99% ee) and overall yields of 40-45% for the target 3-aryl-2-hydroxy propanoic acid derivatives, including the brominated hydroxyphenyl compounds.

Amino Acid Derivative Pathways

Related synthetic routes involve the preparation of amino acid derivatives bearing hydroxyphenyl moieties, which can be adapted for the target compound:

- Reaction of 4-aminophenol with acrylic acid or methyl acrylate under reflux conditions to yield intermediates.

- Esterification and hydrazide formation steps to modify side chains.

- These methods provide a platform for further bromination and functionalization to obtain this compound analogs.

Comparative Analysis of Preparation Methods

Research Discoveries and Advances

- The regioselective ring opening of epoxides and subsequent functionalization represent a breakthrough in obtaining optically pure 3-aryl-2-hydroxy propanoic acids, which are important intermediates for PPAR agonists used in diabetes treatment.

- Bromination of hydroxyphenyl derivatives under mild conditions avoids over-bromination and preserves functional groups, enabling the synthesis of halogenated hydroxycinnamic acids with high specificity.

- The development of catalytic debenzylation and oxidation steps improves yield and purity, facilitating scale-up for pharmaceutical applications.

- Amino acid derivative syntheses provide versatile scaffolds for introducing halogen and hydroxyl functionalities, expanding the chemical space of hydroxyphenyl compounds.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Br2 in chloroform | Introduce bromine at 3-position |

| Ring Opening | Epoxide (S)-2, nucleophiles, base (NaOH) | Regioselective opening for functionalization |

| O-Alkylation | Alkyl halides, base, chelating agents | Introduce alkyl groups on phenol |

| Debenzylation | Pd/C, Pd(OH)2, Raney-Ni, TiCl4 | Remove protecting groups |

| Oxidation | CrO3/H2SO4 or NaClO2/TEMPO/bleach | Oxidize intermediates to acids |

| Esterification | Methanol, sulfuric acid catalyst | Form esters for further modification |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Table 2: Physical and Analytical Data

Key Observations :

Key Observations :

Biological Activity

3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid, also known as a bromophenolic compound, has garnered attention due to its diverse biological activities. This compound is characterized by a bromine atom and a hydroxyl group on the phenyl ring, contributing to its unique reactivity and potential therapeutic applications.

- Molecular Formula : C₉H₈BrO₃

- Molecular Weight : Approximately 245.07 g/mol

- Structural Features : The presence of both bromine and hydroxyl groups enhances its reactivity compared to simpler phenolic compounds.

Anticancer Potential

Research indicates that this compound may serve as an intermediate in the synthesis of biologically active compounds such as Psammaplin A, which is known for its role as a DNA methyltransferase inhibitor. This suggests potential implications in cancer treatment by influencing gene expression related to tumorigenesis.

Pain Modulation

Preliminary studies have suggested that this compound could interact with pain signaling pathways, indicating its potential role in pain modulation. Compounds with similar structures have demonstrated antinociceptive properties, warranting further investigation into the mechanisms involved.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromotyrosine | CHBrNO | Contains amino group; involved in protein synthesis |

| 4-Hydroxycinnamic Acid | CHO | Lacks bromine; used in food and cosmetics |

| Psammaplin A | CHBrNO | Significant biological activity; complex structure |

The structural uniqueness of this compound lies in its combination of a bromine atom and hydroxyl group, providing distinct reactivity and potential biological interactions not found in simpler derivatives.

Case Studies and Research Findings

- DNA Methyltransferase Inhibition : Studies have highlighted the compound's role as an intermediate in synthesizing Psammaplin A, which inhibits DNA methyltransferases—enzymes that modify gene expression linked to cancer.

- Antinociceptive Studies : Research on structurally similar compounds has indicated their effectiveness in pain modulation, suggesting that this compound may exhibit similar properties. Further studies are necessary to elucidate these mechanisms.

- Antioxidant Activities : Related bromophenolic compounds have demonstrated significant antioxidant activities, with implications for health benefits such as reducing oxidative stress in cells .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid?

The synthesis of brominated hydroxypropenoic acid derivatives typically involves multi-step protocols, including halogenation, hydroxylation, and acid formation. Key factors include:

- Reagent selection : Use of brominating agents (e.g., NBS) and protecting groups for phenolic hydroxyl groups to prevent side reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, as seen in analogous bromophenylpropanoic acid syntheses .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity products (>95% by HPLC) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for distinguishing between keto-enol tautomers or verifying bromine substitution patterns. For example, in related bromophenylpropanoic acids, X-ray data confirmed the planarity of the aromatic ring and the spatial orientation of the bromine atom, critical for understanding reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Use fluorogenic substrates to test interactions with oxidoreductases or hydrolases, given the compound's structural similarity to caffeic acid derivatives, which modulate enzyme activity .

- Cellular viability assays : MTT or resazurin-based assays in cell lines (e.g., cancer or inflammatory models) can assess cytotoxicity or anti-proliferative effects .

Advanced Research Questions

Q. How do substituent effects (e.g., bromine vs. chlorine) influence the compound’s reactivity and bioactivity?

Comparative studies using analogs (e.g., 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid) reveal:

- Electron-withdrawing groups (e.g., Br) increase electrophilicity, enhancing binding to nucleophilic enzyme residues.

- Steric effects : Bulkier substituents reduce binding affinity to hydrophobic enzyme pockets, as shown in SAR studies of phenylpropanoic acid derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Dynamic NMR : Detect tautomeric equilibria by variable-temperature experiments. For example, enol-keto tautomerism in hydroxypropenoic acids causes shifting proton signals .

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts, resolving discrepancies between experimental and theoretical data .

Q. How can stability under physiological conditions be systematically evaluated?

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Hydroxyl group oxidation and ester hydrolysis are common pathways in acidic/alkaline conditions .

- Light exposure : UV-Vis spectroscopy tracks photodegradation kinetics, with quantum yield calculations to predict shelf-life .

Q. What advanced techniques characterize interactions with biological targets?

Q. How do data inconsistencies in bioactivity studies arise, and how can they be mitigated?

- Assay variability : Differences in cell passage number or enzyme lot can alter IC values. Standardize protocols using reference compounds (e.g., caffeic acid for antioxidant assays) .

- Redox interference : The compound’s phenolic hydroxyl groups may react with assay reagents (e.g., MTT), necessitating parallel negative controls .

Methodological Insights

Q. What chromatographic methods separate enantiomers or degradation products?

Q. How are computational models validated against experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.